2-(2-Hydroxyphenyl)benzoxazole
Overview
Description
2-(2-Hydroxyphenyl)benzoxazole is an organic compound known for its unique photophysical properties. It is a derivative of benzoxazole, featuring a hydroxy group attached to the phenyl ring. This compound is notable for its ability to undergo excited-state intramolecular proton transfer (ESIPT), which results in dual fluorescence. This property makes it a valuable fluorophore in various scientific applications .
Scientific Research Applications
2-(2-Hydroxyphenyl)benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a fluorophore in photophysical studies due to its ESIPT properties.
Biology: Employed in bioimaging and as a fluorescent probe for detecting various biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of photoluminescent materials and sensors .
Mechanism of Action
Target of Action
2-(2-Hydroxyphenyl)benzoxazole (HBO) is a versatile organic fluorophore . It has been used as a fluorescent probe to study the nature of binding sites in macromolecular systems . The primary targets of HBO are the upper excited states, which are involved in the dual fluorescence phenomenon . HBO derivatives have been found to bind specifically close to W214, the sole tryptophan residue in human serum albumin (HSA), in a mode similar to that of the binding of the anticoagulant drug warfarin .
Mode of Action
The interaction of HBO with its targets involves different decay pathways from the upper excited-state, including internal conversion through vibrational relaxation and conical intersection . This interaction leads to a special fluorescence phenomenon known as double fluorescence .
Biochemical Pathways
The biochemical pathways affected by HBO involve the upper excited states on double fluorescence . The dual fluorescence of HBO derivatives is achieved through the branched decays from the upper excited-state . The excited-state intramolecular proton transfer (ESIPT) process that takes place in some hydroxy derivatives reinforces the solid-state luminescence enhancement (SLE) effect .
Pharmacokinetics
The high hydrophobicity of hbo and related compounds contributes to increased cell permeability
Result of Action
The result of HBO’s action is the emission of fluorescence. The dual fluorescence phenomenon has been widely developed and applied in various fields . The complex photophysics of HBO in different media makes it suitable as a fluorescent probe . Moreover, HBO derivatives have displayed antifungal activity, similar to the standard drug voriconazole against Aspergillus niger .
Action Environment
The action of HBO is influenced by environmental factors. The nature of the solvent has a strong influence on the optical properties of HBO . Protic solvents tend to stabilize enol tautomers and induce dual emission . The structural makeup of the HBO scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors .
Safety and Hazards
While specific safety and hazards information for 2-(2-Hydroxyphenyl)benzoxazole is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Benzazole heterocycles, including 2-(2-Hydroxyphenyl)benzoxazole, are of particular value in the context of solid-state luminescence enhancement . They find an increasing number of applications in the fields of optoelectronic and nanophotonic devices, sensors, security papers, imaging, and theranostics . Theoretical calculations revealed an interesting connection between intramolecular charge transfer and excited-state aromaticity in the S1 state . This research has potential value and can help in determining how to control the fluorescence emission channel through the upper excited state .
Biochemical Analysis
Biochemical Properties
2-(2-Hydroxyphenyl)benzoxazole is known for its unique fluorescence properties . The compound undergoes an excited-state intramolecular proton transfer (ESIPT) process, which results in dual fluorescence . This process involves different decay pathways from the upper excited state, including internal conversion through vibrational relaxation, and conical intersection .
Cellular Effects
Some benzoxazole derivatives have shown antimicrobial activity against various bacterial and fungal strains
Molecular Mechanism
The molecular mechanism of this compound involves its unique fluorescence properties. The compound undergoes an excited-state intramolecular proton transfer (ESIPT) process, which results in dual fluorescence . This process involves different decay pathways from the upper excited state, including internal conversion through vibrational relaxation, and conical intersection .
Temporal Effects in Laboratory Settings
The temporal properties of the nonlinear refraction of this compound based on excited-state intramolecular proton transfer in its two-photon absorption (TPA) range have been investigated
Metabolic Pathways
The compound is known to undergo an excited-state intramolecular proton transfer (ESIPT) process .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Hydroxyphenyl)benzoxazole can be synthesized through several methods, primarily involving the reaction of 2-aminophenol with various reagents. One common method involves the cyclization of 2-aminophenol with aldehydes, acids, or their derivatives under acidic or basic conditions. For instance, the reaction with benzaldehyde in the presence of an acid catalyst can yield the desired benzoxazole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as zinc chloride, and solvents like isopropanol, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxyphenyl)benzoxazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The benzoxazole ring can be reduced under specific conditions to yield dihydrobenzoxazole derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Nitro or halogenated benzoxazole derivatives
Comparison with Similar Compounds
2-(2-Hydroxyphenyl)benzoxazole is compared with other similar compounds such as:
- 2-(2-Hydroxyphenyl)benzimidazole
- 2-(2-Hydroxyphenyl)benzothiazole
- 2-Phenylbenzoxazole
Uniqueness:
- This compound exhibits unique ESIPT properties, making it highly valuable for applications requiring dual fluorescence.
- 2-(2-Hydroxyphenyl)benzimidazole and 2-(2-Hydroxyphenyl)benzothiazole also show ESIPT but differ in their photophysical properties and stability.
- 2-Phenylbenzoxazole lacks the hydroxy group, resulting in different fluorescence characteristics .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGZVWOTJDLREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061200 | |
Record name | Phenol, 2-(2-benzoxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835-64-3 | |
Record name | 2-(2-Hydroxyphenyl)benzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=835-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Benzoxazolyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-HYDROXYPHENYL)BENZOXAZOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-HYDROXYPHENYL)BENZOXAZOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5423 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenol, 2-(2-benzoxazolyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-(2-benzoxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzoxazol-2-ylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-BENZOXAZOLYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG8GW8KSU5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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